2-{(E)-[(3,5-dibromopyridin-2-yl)imino]methyl}-6-(prop-2-en-1-yl)phenol
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Overview
Description
2-Allyl-6-{[(3,5-Dibromo-2-pyridyl)imino]methyl}phenol is a complex organic compound with the molecular formula C15H12Br2N2O This compound is characterized by the presence of an allyl group, a dibromo-substituted pyridine ring, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-6-{[(3,5-Dibromo-2-pyridyl)imino]methyl}phenol typically involves a multi-step process. One common method includes the condensation reaction between 2-allylphenol and 3,5-dibromo-2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-6-{[(3,5-Dibromo-2-pyridyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Allyl-6-{[(3,5-Dibromo-2-pyridyl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Allyl-6-{[(3,5-Dibromo-2-pyridyl)imino]methyl}phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine group can form covalent bonds with nucleophilic sites. The dibromo-substituted pyridine ring can also engage in various interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Allyl-6-{[(3,5-Dichloro-2-pyridyl)imino]methyl}phenol
- 2-Allyl-6-{[(3,5-Difluoro-2-pyridyl)imino]methyl}phenol
Uniqueness
2-Allyl-6-{[(3,5-Dibromo-2-pyridyl)imino]methyl}phenol is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions compared to its chloro- and fluoro-substituted analogs. The bromine atoms can participate in halogen bonding and other interactions that are not possible with chlorine or fluorine, potentially leading to different biological and chemical properties .
Properties
Molecular Formula |
C15H12Br2N2O |
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Molecular Weight |
396.08 g/mol |
IUPAC Name |
2-[(E)-(3,5-dibromopyridin-2-yl)iminomethyl]-6-prop-2-enylphenol |
InChI |
InChI=1S/C15H12Br2N2O/c1-2-4-10-5-3-6-11(14(10)20)8-18-15-13(17)7-12(16)9-19-15/h2-3,5-9,20H,1,4H2/b18-8+ |
InChI Key |
ATWQXBMDGQZMSL-QGMBQPNBSA-N |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/C2=C(C=C(C=N2)Br)Br)O |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NC2=C(C=C(C=N2)Br)Br)O |
Origin of Product |
United States |
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